An In-depth Technical Guide to 4-Bromopicolinic Acid (CAS: 30766-03-1)
An In-depth Technical Guide to 4-Bromopicolinic Acid (CAS: 30766-03-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromopicolinic acid, identified by the CAS number 30766-03-1, is a halogenated pyridine (B92270) carboxylic acid derivative.[1][2] It serves as a pivotal synthetic intermediate and building block in various fields, most notably in medicinal chemistry and agrochemical development.[1][3] Its structural features—a pyridine ring, a carboxylic acid group, and a bromine atom—confer versatile reactivity, making it a valuable component in the synthesis of complex, biologically active molecules.[3][4] This document provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, tailored for professionals in research and development.
Physicochemical Properties
4-Bromopicolinic acid typically presents as a white to off-white or light yellow crystalline solid.[1][3][5] Its key physicochemical properties are summarized in the table below, compiled from various sources.
| Property | Value | References |
| CAS Number | 30766-03-1 | [2][3][6][7] |
| Molecular Formula | C₆H₄BrNO₂ | [2][3][8] |
| Molecular Weight | 202.01 g/mol | [2][3][6][8] |
| Appearance | White to light yellow solid/powder | [3][5] |
| Melting Point | 172-174 °C | [2][6] |
| Boiling Point (Predicted) | 347.8 ± 27.0 °C | [2] |
| pKa (Predicted) | 3.25 ± 0.10 | [2] |
| Solubility | Sparingly soluble in DMSO, Methanol, Water. Soluble in polar solvents. | [1][2] |
| Storage | Room temperature or 2-8°C. Keep sealed in a dry, dark place. | [2][3][9] |
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for structure confirmation and purity assessment. While detailed spectral data is often proprietary, typical quality control findings are listed.
| Analysis Type | Observation | References |
| ¹H NMR | Spectrum consistent with the chemical structure of 4-Bromopicolinic acid. | [5][10] |
| Purity (HPLC) | ≥ 95-99% | [5][6][7] |
| InChI | InChI=1S/C6H4BrNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | [2][7][10] |
| SMILES | C1(C(O)=O)=NC=CC(Br)=C1 | [2][10] |
Synthesis and Experimental Protocols
The most commonly cited method for synthesizing 4-Bromopicolinic acid is the oxidation of 4-bromo-2-methylpyridine (B16423), typically using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄).[11] This approach is favored for its efficiency and relatively high yield.[11]
Experimental Protocol: Oxidation of 4-Bromo-2-methylpyridine
This protocol is adapted from established synthesis procedures.[2][11]
Materials:
-
4-bromo-2-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (optional, for extraction)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 4-bromo-2-methylpyridine (1.0 eq) and water.
-
Heating: Heat the stirred mixture to approximately 80°C.[2]
-
Oxidant Addition: Add potassium permanganate (KMnO₄) (approx. 4.5 eq) portion-wise over 2-3 hours, maintaining the reaction temperature at 80-82°C.[11]
-
Reaction Monitoring: Continue stirring at 80°C for an additional 3-4 hours until the reaction is complete (monitor by TLC or LC-MS).[2]
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Acidification: Carefully adjust the pH of the clear filtrate to 4-5 with concentrated HCl. A white precipitate of 4-Bromopicolinic acid will form.[2]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol). An alternative workup involves vacuum concentrating the filtrate, adding ethanol to precipitate inorganic salts, filtering, and then concentrating the final filtrate to yield the product.[2]
Caption: General workflow for the synthesis of 4-Bromopicolinic acid via oxidation.
Reactivity and Key Chemical Transformations
The utility of 4-Bromopicolinic acid stems from its two distinct reactive sites: the carboxylic acid and the C4-bromine atom. This dual functionality allows for orthogonal chemical modifications.
-
Carboxylic Acid Group: The -COOH group can readily undergo standard transformations such as esterification, amidation (coupling with amines), reduction to an alcohol, or conversion to an acyl chloride.
-
Bromine Atom: The bromine atom is an excellent leaving group for various cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, alkyl, or amino substituents at the 4-position of the pyridine ring.[4]
Caption: Common transformations of 4-Bromopicolinic acid's functional groups.
Applications in Research and Development
4-Bromopicolinic acid is a versatile building block with documented applications across several R&D sectors.
-
Pharmaceutical Synthesis: It is a key intermediate in the development of new therapeutic agents. Its derivatives have been investigated for anti-inflammatory, anti-cancer, and antibacterial properties.[1][3] The compound has also been linked to activity as a metabotropic glutamate (B1630785) receptor antagonist.[1]
-
Agrochemicals: The pyridine core is a common feature in many pesticides. This compound serves as a precursor for novel herbicides and fungicides aimed at improving crop protection.[3]
-
Material Science: It is employed in the synthesis of advanced materials, such as specialized polymers and coatings, where the pyridine moiety can impart specific properties like thermal stability or chelating ability.[3]
-
Biochemical Research: The molecule is used as a tool in studying biochemical pathways and enzyme interactions.[3]
Caption: Logical map of 4-Bromopicolinic acid to its main R&D applications.
Safety and Handling
4-Bromopicolinic acid is classified as an irritant. Standard laboratory safety protocols should be followed during handling, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[6]
| Hazard Information | Details | References |
| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |
| Signal Word | Warning | [7] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][7] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7] |
4-Bromopicolinic acid is a high-value chemical intermediate whose utility is well-established in the fields of drug discovery, agrochemical synthesis, and material science. Its defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for chemists and researchers. Proper understanding of its characteristics and safe handling are essential for its effective application in creating novel and complex molecules.
References
- 1. CAS 30766-03-1: 4-Bromopicolinic acid | CymitQuimica [cymitquimica.com]
- 2. 4-Bromopyridine-2-carboxylic acid | 30766-03-1 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. file.leyan.com [file.leyan.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 4-Bromopyridine-2-carboxylic acid | 30766-03-1 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. 30766-03-1|4-Bromopicolinic acid|BLD Pharm [bldpharm.com]
- 10. 4-Bromopyridine-2-carboxylic acid(30766-03-1) 1H NMR spectrum [chemicalbook.com]
- 11. Page loading... [guidechem.com]
